2-Naphthyl acetate

描述

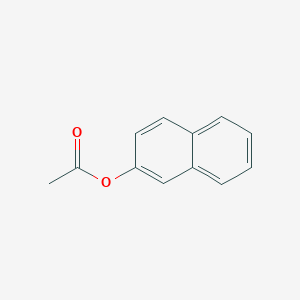

2-Naphthyl acetate (CAS 830-81-9) is an aromatic ester derived from 2-naphthol and acetic acid. It is widely utilized in biochemical assays, organic synthesis, and industrial applications due to its stability and reactivity.

准备方法

Synthetic Routes and Reaction Conditions: 2-Naphthyl acetate can be synthesized through the esterification of 2-naphthol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds as follows: [ \text{C}{10}\text{H}{7}\text{OH} + \text{CH}{3}\text{COCl} \rightarrow \text{C}{10}\text{H}{7}\text{OCOCH}{3} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of acetic anhydride and a catalyst to enhance the reaction rate and yield. The reaction is carried out under controlled temperature and pressure conditions to ensure the purity and quality of the final product .

化学反应分析

Reaction Conditions and Selectivity

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Catalyst (Ni(NO₃)₂) | 30 mg | 93 |

| Acylating Agent | Acetic acid | 85–93 |

| Reaction Time | 2–3 hours | - |

This protocol avoids toxic reagents (e.g., acetyl chloride) and requires no additives, offering an environmentally friendly route .

Enzyme-Catalyzed Hydrolysis

In water-in-oil microemulsions (AOT/heptane), lipase and α-chymotrypsin catalyze the hydrolysis of this compound. Key findings include :

-

Lipase : Exhibits "superactivity" with a turnover number 2–3× higher than in aqueous phases, though Michaelis constants (Kₘ) are larger (25–50×).

-

α-Chymotrypsin : Reduced activity at low W₀ ([H₂O]/[AOT]), but approaches aqueous-phase efficiency as W₀ increases.

| Catalyst | kₐₜₕ (s⁻¹) in ME | Kₘ (mM) in ME |

|---|---|---|

| Lipase | 0.12–0.18 | 8–12 |

| α-Chymotrypsin | 0.05–0.08 | 15–20 |

Catalytic Antibody-Mediated Hydrolysis

Antibody N-7 accelerates hydrolysis via a base-catalyzed mechanism. His H35 activates a water molecule to form a hydroxide nucleophile, while Arg L96 stabilizes the tetrahedral oxyanion intermediate . Mutagenesis studies show:

-

His H35 → Glu reduces kₐₜₕ by 30×.

-

Arg L96 → Gln causes modest kₐₜₕ reduction.

The antibody’s groove-shaped active site enhances product release, minimizing inhibition .

Photo-Fries Rearrangement

UV irradiation of this compound induces a photo-Fries rearrangement, forming acylated naphthols (e.g., 1-acyl-2-naphthol). Key insights :

Mechanism

-

Radical Pair Formation : Excited singlet state undergoes homolytic cleavage, generating acyl/2-naphthoxy radical pairs.

-

Recombination : Radicals recombine to form keto intermediates (e.g., 2 ), which enolize to yield final products.

Solvent and Structural Effects

| Solvent | Major Product | Yield (%) |

|---|---|---|

| Ethanol | 1-Acyl-2-naphthol | 62 |

| 1-Octanol | 6-Acyl-2-naphthol | 58 |

No cross-over products form in mixed-substrate irradiations, confirming in-cage recombination .

Acid-Catalyzed Fries Rearrangement

科学研究应用

Biochemical Applications

Esterase Activity Studies

2-Naphthyl acetate is employed as a substrate in the study of esterase activity in various organisms, particularly in yeast. It serves as a model compound to assess the hydrolysis capabilities of different Saccharomyces cerevisiae strains. Research indicates that esterase activity varies significantly among laboratory strains, which can impact experimental outcomes when using hydrolyzed probes for comparative studies .

Zymography and Protein Analysis

In biochemical research, this compound is used in sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to evaluate lipase composition in biological samples. It aids in the preparation of zymograms, which are crucial for identifying proteins with lipase activity . This application is particularly relevant in studies involving larvae and adult specimens, where understanding lipid metabolism is essential.

Environmental Applications

Biodegradability Studies

The biodegradability of this compound has been examined through various tests, including the MITI test according to OECD standards. Results indicate that it is readily biodegradable, with a degradation rate of approximately 68% after 14 days in suitable conditions . This property makes it a candidate for studies focused on environmental impact and pollution mitigation.

Photodegradation Research

Research on the photodegradation of this compound reveals its behavior under environmental conditions. The compound exhibits significant photochemical-oxidative degradation when exposed to hydroxyl radicals in the atmosphere, with an estimated half-life of about 2 hours . Understanding these degradation pathways is crucial for assessing the environmental fate of this compound.

Industrial Applications

Synthesis and Catalysis

This compound has been investigated for its synthesis through selective acetylation of 2-naphthol using nickel-based catalysts. This environmentally friendly protocol showcases its potential in industrial applications where efficient synthesis pathways are desired .

Chemical Rearrangement Studies

The Photo-Fries rearrangement of naphthyl acetate in supercritical carbon dioxide has been studied to understand solvent-solute interactions and their implications for chemical processes . Such research contributes to the development of greener chemical manufacturing techniques.

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Biochemical Research | Substrate for esterase activity studies | Variability among yeast strains affects hydrolysis rates |

| Protein Analysis | Used in SDS-PAGE and zymogram preparation | Identifies lipase activity in biological samples |

| Environmental Studies | Evaluates biodegradability and photodegradation | Readily biodegradable; significant photodegradation observed |

| Industrial Synthesis | Selective acetylation using nickel catalysts | Environmentally friendly synthesis method |

| Chemical Rearrangement | Photo-Fries rearrangement studies | Insights into solvent effects on chemical reactions |

Case Studies

-

Esterase Activity Variation

A study comparing various Saccharomyces cerevisiae strains revealed significant differences in their ability to hydrolyze this compound. This variation emphasizes the need for careful selection of yeast strains in biotechnological applications where esterase activity is critical . -

Biodegradability Assessment

The biodegradation study conducted using the MITI test demonstrated that this compound undergoes rapid degradation under controlled conditions, highlighting its potential as a less harmful compound in environmental applications . -

Green Chemistry Approach

Research into the selective acetylation process using nickel catalysts not only improved conversion rates but also aligned with green chemistry principles by minimizing waste and reducing hazardous byproducts .

作用机制

The mechanism of action of 2-naphthyl acetate primarily involves its hydrolysis by esterases. The enzyme catalyzes the cleavage of the ester bond, resulting in the formation of 2-naphthol and acetic acid. This reaction is crucial for studying enzyme kinetics and understanding the catalytic mechanisms of esterases .

相似化合物的比较

Structural and Functional Analogues

Key analogues include 1-naphthyl acetate , phenyl acetate , 4-methylumbelliferyl acetate , and 2-naphthyl thiol acetate . Their properties and applications are compared below:

Table 1: Comparative Properties of 2-Naphthyl Acetate and Analogues

Reactivity and Catalytic Efficiency

Enzymatic Hydrolysis :

- This compound exhibits superior catalytic efficiency (kcat/Km = 1.0 × 10⁵ M⁻¹s⁻¹) compared to 1-naphthyl acetate (7.5 × 10³ M⁻¹s⁻¹) due to steric and electronic effects of the β-naphthyl group. The enzyme Rsp3690 from Rhodobacter sphaeroides shows strong regioselectivity for this compound .

- 4-Methylumbelliferyl acetate , despite lower catalytic efficiency, is preferred in fluorescence-based assays due to its high sensitivity .

Chemical Synthesis :

- Nickel catalysts selectively acetylate 2-naphthol over 1-naphthol. Nickel nitrate (30 mg) achieves 92% conversion, while excess catalyst or alternative salts (e.g., nickel acetate) reduce yields .

- In contrast, 1-naphthyl acetate synthesis may require different catalysts or conditions, though specific methods are less documented in the provided evidence.

生物活性

2-Naphthyl acetate is an organic compound derived from naphthalene, widely studied for its biological activities, particularly in enzymatic reactions and as a substrate in various biochemical assays. This article delves into the biological activity of this compound, highlighting its interactions with enzymes, potential toxicity, and applications in research.

This compound has the molecular formula C_{12}H_{10}O_2 and is classified as an aromatic ester. Its structure consists of a naphthalene ring attached to an acetate group, which influences its reactivity and interaction with biological systems.

Enzymatic Activity

Esterase Activity

this compound serves as a substrate for various esterases, enzymes that catalyze the hydrolysis of esters. Studies have shown that esterase A from Bombyx mori (silkworm) exhibits varying activity levels towards this compound depending on developmental stages, with significant increases during chilling periods . This suggests that this compound may play a role in metabolic processes during specific life stages.

Hydrolysis Kinetics

Research has demonstrated that the hydrolysis of this compound can be catalyzed by α-chymotrypsin in aqueous solutions. The kinetics of this reaction provide insights into the enzyme's catalytic efficiency and the compound's stability under physiological conditions . The reaction follows Michaelis-Menten kinetics, indicating that this compound is a viable substrate for enzymatic studies.

Toxicological Profile

Acute Toxicity

The acute toxicity of this compound has been evaluated in various studies. It exhibits moderate toxicity, with reported LD50 values indicating that it can cause adverse effects at high doses. For instance, related compounds like 2-naphthol have demonstrated significant toxicity in animal models, suggesting similar potential risks for this compound due to their structural similarities .

Reproductive and Developmental Toxicity

In reproductive toxicity studies involving related compounds, no adverse effects were noted on reproductive capabilities at certain dosages. However, caution is warranted given the potential for developmental toxicity observed in other naphthalene derivatives .

Applications in Research

Biochemical Assays

Due to its properties as a substrate for esterases, this compound is frequently employed in biochemical assays to measure enzyme activity. Its hydrolysis can be quantitatively analyzed using spectrophotometric methods, making it a valuable tool in enzymology and pharmacology.

Environmental Monitoring

The compound is also relevant in environmental studies as a marker for naphthalene exposure. Methods have been developed to monitor its presence in biological samples, aiding in occupational health assessments .

Case Studies

-

Esterase A Activity in Silkworms

A study examining the esterase activity in Bombyx mori reported that chilling conditions significantly enhanced the hydrolysis of this compound by esterase A. This finding indicates the compound's relevance in developmental biology and metabolic regulation during diapause . -

Toxicity Assessment

Research on the toxicity of naphthalene derivatives highlighted that exposure to high concentrations of compounds like 2-naphthol led to significant health issues in occupational settings. These findings emphasize the need for careful handling and monitoring of this compound due to its potential health risks .

常见问题

Q. Basic: What are the standard protocols for synthesizing and purifying 2-naphthyl acetate for enzymatic assays?

This compound is typically synthesized via acetylation of 2-naphthol using acetic anhydride in the presence of a catalyst (e.g., sulfuric acid). After refluxing, the product is purified through recrystallization from ethanol or methanol to achieve >98% purity . Critical parameters include temperature control (60–80°C) and stoichiometric ratios to minimize side products. Characterization via melting point analysis (68–71°C) and HPLC/GC validates purity .

Q. Basic: How should researchers prepare and store this compound stock solutions for esterase activity assays?

Dissolve this compound in organic solvents like methanol or DMSO (10–50 mM stock) due to limited aqueous solubility. Working solutions are diluted in assay buffers (e.g., phosphate buffer, pH 7.4) to final concentrations of 0.1–5 mM. Store stocks at –20°C in amber vials to prevent hydrolysis. Pre-warm to room temperature before use to avoid precipitation .

Q. Advanced: How can kinetic parameters (Km, Vmax) of esterase activity be determined using this compound?

Substrate Titration : Test this compound at concentrations spanning 0.1× to 5× the estimated Km (typically 0.1–2 mM).

Detection : Monitor 2-naphthol release spectrophotometrically (λ = 322 nm) or fluorometrically (ex/em = 290/450 nm) .

Data Analysis : Fit initial velocity data to the Michaelis-Menten equation. Use Lineweaver-Burk plots for linearization. Validate with nonlinear regression to avoid weighting biases .

Pitfalls : Account for spontaneous hydrolysis by including substrate-only controls.

Q. Advanced: How should researchers address inconsistent esterase activity measurements across replicates?

Technical Checks : Ensure consistent substrate dissolution, pH (±0.1 unit), and temperature (±1°C).

Statistical Analysis : Perform ANOVA or Tukey’s test for inter-replicate variability. Use LSD (Least Significant Difference) to identify outlier datasets .

Enzyme Stability : Pre-incubate enzyme extracts to assess time-dependent inactivation. Include protease inhibitors if lysates are crude .

Q. Advanced: What detection methods are optimal for quantifying 2-naphthol in esterase assays?

- Colorimetric : Couple 2-naphthol with Fast Blue B salt (diazotization reaction) for visible chromogen formation (λ = 450–600 nm) .

- Fluorometric : Directly measure 2-naphthol fluorescence (higher sensitivity for low-abundance enzymes).

- HPLC : Use C18 columns with UV detection for absolute quantification in complex matrices .

Q. Advanced: How can conflicting Km values for this compound hydrolysis in literature be resolved?

Buffer Systems : Compare assays using identical ionic strength and pH. For example, Tris buffers may chelate metal cofactors vs. phosphate.

Enzyme Source : Species-specific isoforms (e.g., human vs. bacterial esterases) exhibit divergent substrate affinities.

Detection Limits : Fluorometry detects lower activity levels than colorimetry, affecting Km calculations. Standardize methods per community guidelines .

Q. Quality Control: What analytical techniques validate this compound purity and stability?

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) or GC-MS to detect residual 2-naphthol or acetic acid.

- Thermal Analysis : Differential scanning calorimetry (DSC) confirms melting point consistency (68–71°C) .

- Stability Studies : Accelerated degradation tests (40°C/75% RH) assess hydrolysis rates. Use NMR to track acetyl group integrity .

Q. Application: How is this compound utilized in peptide synthesis or conjugation studies?

In peptide chemistry, 2-naphthyl derivatives serve as fluorogenic tags or protecting groups. For example, Cetrorelix acetate (a GnRH antagonist) incorporates 3-(2-naphthyl)-D-alanine, synthesized via solid-phase methods . The acetate group enhances solubility during coupling reactions and is cleaved under basic conditions.

Q. Inhibition Studies: How can researchers design competitive inhibition assays using this compound?

Inhibitor Screening : Co-incubate esterase with this compound and putative inhibitors (e.g., organophosphates).

Dixon Plots : Plot 1/v vs. [inhibitor] at multiple substrate concentrations to determine Ki.

Mechanistic Insights : Competitive inhibition increases Km without affecting Vmax. Validate with molecular docking if structures are available .

Q. Reporting Standards: What methodological details must be included in publications using this compound?

- Synthesis : Catalyst type, reaction time, and purification steps.

- Assay Conditions : Buffer composition, temperature, detection method, and instrument settings.

- Statistics : Replication count (e.g., n=6 samples, triplicate assays) and significance thresholds (e.g., p<0.05) .

- Data Availability : Deposit raw kinetic datasets in repositories like Zenodo for reproducibility .

属性

IUPAC Name |

naphthalen-2-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-9(13)14-12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNPPEUAJCEUPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883578 | |

| Record name | 2-Naphthalenol, 2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523-11-1 | |

| Record name | 2-Naphthyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1523-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthalenol, 2-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001523111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenol, 2-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenol, 2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-naphthyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。